5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C9H11NOS. It features a thiophene ring substituted with a pyrrolidine group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine under suitable conditions. One common method is the condensation reaction, where thiophene-2-carbaldehyde is reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out in an organic solvent like toluene, under reflux conditions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles in the presence of catalysts like Lewis acids
Major Products Formed
Oxidation: 5-(Pyrrolidin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(Pyrrolidin-1-yl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Scientific Research Applications
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The thiophene ring and pyrrolidine group contribute to the compound’s overall reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure with a pyrazole ring instead of pyrrolidine.
Thiophene-2-carbaldehyde: Lacks the pyrrolidine group, simpler structure.
Pyrrolidine-2-carbaldehyde: Lacks the thiophene ring, simpler structure
Uniqueness
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring, pyrrolidine group, and aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-pyrrolidin-1-ylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPJWADUBFTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427664 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24372-47-2 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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